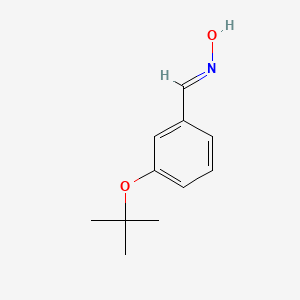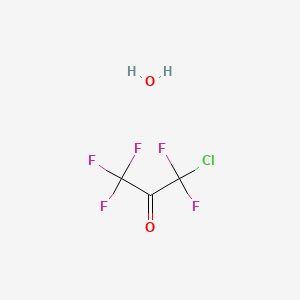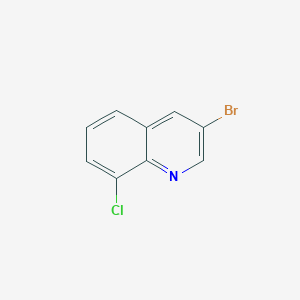![molecular formula C16H14ClN3OS B3034733 3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione CAS No. 21358-23-6](/img/structure/B3034733.png)
3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Overview
Description
The compound "3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione" is a derivative of 1,2,4-triazole, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. The structure of this compound suggests potential for interactions such as hydrogen bonding and pi interactions, which could be relevant for its biological activity or chemical reactivity.
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives typically involves multi-step reactions, as reported in the study of a similar compound, where a novel crystalline triazole thione was synthesized with excellent yield . Another study describes a microwave-assisted synthesis of triazolo[3,4-b][1,3,4]thiadiazoles, which indicates that such compounds can be synthesized efficiently using modern techniques .
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using X-ray diffraction, as seen in the study of a similar compound . The molecular geometry and vibrational frequencies can also be calculated using computational methods such as Density Functional Theory (DFT), which provides insights into the electronic structure and potential reactivity of the molecule .
Chemical Reactions Analysis
The chemical reactivity of triazole derivatives can involve tautomerism, as demonstrated by the single proton intramigration in a related compound . Methylation reactions have also been studied, showing that triazole derivatives can undergo various nucleophilic substitutions .
Physical and Chemical Properties Analysis
Triazole derivatives exhibit a range of physical and chemical properties, including thermal stability as indicated by thermogravimetric analysis (TG/DTG) . The vibrational frequencies and chemical shifts can be determined experimentally and compared with computational predictions to understand the molecular motions and interactions . The solubility and reactivity in different solvents can also be studied using computational methods to predict the behavior of the compound in various media .
Case Studies
While specific case studies on "3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione" are not provided, related compounds have been investigated for their antibacterial activity , and as sensors for toxic aromatic amines . These studies highlight the potential applications of triazole derivatives in medicinal chemistry and materials science.
Scientific Research Applications
Molecular Interaction and Structural Analysis
1,2,4-Triazole derivatives have been extensively studied for their intermolecular interactions and structural properties. For instance, Shukla et al. (2014) synthesized and characterized two biologically active 1,2,4-triazole derivatives, showcasing different intermolecular interactions like C–H⋯O, C–H⋯SC, C–H⋯π, and π⋯π interactions. These interactions were evaluated using Hirshfeld surfaces and supported by ab initio quantum mechanical calculations, providing insights into the molecular packing and stability of such compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Synthesis Methodologies
Raval et al. (2010) demonstrated the microwave-assisted synthesis of novel 3-[(4-chloro-3-methylphenoxy)methyl]-6-aryl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, highlighting a convenient and rapid method for generating triazole derivatives. This method underscores the adaptability and efficiency in synthesizing complex triazole compounds, which can be pivotal in drug discovery and material science research (Raval, Patel, Patel, & Desai, 2010).
Crystal Structure and Tautomerism
The study by Aouad et al. (2018) on a novel 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione compound highlighted the possibility of thiol⇔thione tautomerism. This research presents the structural versatility of triazole derivatives, which could be exploited in the development of sensors, switches, or pharmaceuticals (Aouad, Messali, Rezki, Al‐Zaqri, & Warad, 2018).
properties
IUPAC Name |
3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c1-11-9-12(17)7-8-14(11)21-10-15-18-19-16(22)20(15)13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEURIIQPMNMJGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=NNC(=S)N2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
CAS RN |
21358-23-6 | |
| Record name | 5-[(4-Chloro-2-methylphenoxy)methyl]-2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21358-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-amino-2-(2-hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B3034653.png)
![6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile](/img/structure/B3034655.png)
![2-[(2,6-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B3034656.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3034658.png)

![3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol](/img/structure/B3034662.png)





